molecular formula C7H10Cl2N2 B1455215 3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride CAS No. 1363210-33-6

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride

Cat. No. B1455215
CAS RN: 1363210-33-6
M. Wt: 193.07 g/mol
InChI Key: QBPRVJHZXQFTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride (3CHT) is a compound that has been extensively studied for its potential applications in scientific research and lab experiments. 3CHT is a cyclic compound, containing a nitrogen atom and a chlorine atom. It has a molecular weight of 199.60 g/mol and a melting point of 134-136°C. 3CHT is soluble in water, ethanol, and methanol, and is a white, crystalline solid.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile scaffold in organic synthesis. It’s used as a starting material for the preparation of more complex heterocyclic systems, which are of significant relevance in pharmaceuticals . Its structure allows for various substitutions, making it a valuable precursor in the synthesis of diverse organic compounds.

Medicinal Chemistry

In medicinal chemistry, the pyrazole ring found in this compound is a common motif in drug design due to its mimicry of the adenine base in ATP . It can be utilized to create compounds with potential therapeutic effects, such as anti-inflammatory, antitumor, and antibacterial activities.

Agricultural Chemistry

Pyrazole derivatives, including this compound, are explored for their use in agriculture. They can be synthesized into pesticides and herbicides, providing a new avenue for pest control strategies that are more environmentally friendly and targeted .

Catalysis

The chloromethyl group in this compound can act as a ligand in catalysis, potentially improving the efficiency of certain chemical reactions. This can lead to more sustainable and cost-effective industrial processes .

Environmental Chemistry

Research into the environmental fate of pyrazole derivatives, including this compound, is crucial. They can be studied for their breakdown products and long-term environmental impact, contributing to safer chemical practices .

Theoretical and Computational Chemistry

The compound’s structure and reactivity are subjects of interest in theoretical studies. Computational models can predict its behavior in various conditions, aiding in the design of new compounds and understanding of chemical phenomena .

Mechanism of Action

properties

IUPAC Name

3-(chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBPRVJHZXQFTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1363210-33-6
Record name Cyclopentapyrazole, 3-(chloromethyl)-1,4,5,6-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1363210-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 2
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 3
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 5
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride
Reactant of Route 6
3-(Chloromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.